N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide

Physicochemical profiling Drug-likeness Lead optimization

N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide (CAS 2034257-39-9) is a synthetic sulfonamide derivative incorporating a benzo[b]thiophene core, a secondary hydroxyethyl linker, and a 3-chloro-4-fluorobenzenesulfonamide warhead. It belongs to the broader class of N-substituted benzothiophenesulfonamides, a scaffold that has been patented for selective human chymase inhibition and explored for carbonic anhydrase inhibition, anticancer, and anti-inflammatory applications.

Molecular Formula C16H13ClFNO3S2
Molecular Weight 385.85
CAS No. 2034257-39-9
Cat. No. B2452081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide
CAS2034257-39-9
Molecular FormulaC16H13ClFNO3S2
Molecular Weight385.85
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O
InChIInChI=1S/C16H13ClFNO3S2/c17-13-7-10(5-6-14(13)18)24(21,22)19-8-15(20)12-9-23-16-4-2-1-3-11(12)16/h1-7,9,15,19-20H,8H2
InChIKeyQNBLOCIFINDXRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide (CAS 2034257-39-9): Sourcing Considerations for a Research-Grade Benzothiophene Sulfonamide


N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide (CAS 2034257-39-9) is a synthetic sulfonamide derivative incorporating a benzo[b]thiophene core, a secondary hydroxyethyl linker, and a 3-chloro-4-fluorobenzenesulfonamide warhead [1]. It belongs to the broader class of N-substituted benzothiophenesulfonamides, a scaffold that has been patented for selective human chymase inhibition and explored for carbonic anhydrase inhibition, anticancer, and anti-inflammatory applications [2][3]. The compound's computed XLogP3 of 3.5 and topological polar surface area (TPSA) of 103 Ų suggest moderate lipophilicity and hydrogen-bonding capacity consistent with drug-like chemical space, though no target-specific biological data for this exact compound have been disclosed in peer-reviewed literature as of the evidence cutoff [1].

Why N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide Cannot Be Casually Substituted with In-Class Analogs


N-Substituted benzothiophenesulfonamides exhibit steep structure–activity relationships (SAR) where even minor modifications to the sulfonamide aryl ring, the heterocyclic core, or the linker moiety can produce order-of-magnitude differences in target potency and selectivity [1]. The 3-chloro-4-fluoro substitution pattern on the benzenesulfonamide ring of CAS 2034257-39-9 is distinct from the 4-trifluoromethyl variant (CAS 2034439-13-7) and the unsubstituted thiophene analog (CAS 1257548-28-9), each presenting different electronic and steric profiles that alter hydrogen-bond acceptor/donor geometry, halogen-bonding potential, and metabolic stability [2]. In the chymase inhibitor series exemplified by TY-51076 (IC50 = 56 nM), the position and nature of halogen substituents on the benzothiophene-2-sulfonamide core were critical determinants of inhibitory activity and selectivity over chymotrypsin and cathepsin G (>400-fold) [1]. Consequently, procurement of the exact compound, rather than a near neighbor, is essential for reproducible SAR exploration and for maintaining integrity in hit-to-lead or chemical probe campaigns where subtle structural variations can invalidate target engagement hypotheses.

Quantitative Differentiation Evidence for N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide vs. Closest Analogs


Lipophilicity (XLogP3) of the 3-Chloro-4-fluoro Analog vs. the 4-Trifluoromethyl Analog

The target compound bearing a 3-chloro-4-fluorobenzenesulfonamide group exhibits a computed XLogP3 of 3.5 [1]. Although a directly measured logP/D value for the 4-CF3 analog (CAS 2034439-13-7) has not been reported in peer-reviewed literature, the trifluoromethyl group is well-established to increase lipophilicity by approximately 0.5–1.0 logP unit relative to a chloro-fluoro combination on an aromatic ring [2]. This difference is consequential for passive membrane permeability, plasma protein binding, and nonspecific tissue distribution, making the 3-Cl-4-F substitution a mechanistically distinct choice for programs seeking to balance potency with physicochemical properties [2].

Physicochemical profiling Drug-likeness Lead optimization

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile Differentiation

The target compound has a computed TPSA of 103 Ų, contributed by the sulfonamide (amide N–H and S=O acceptors) and the secondary alcohol [1]. In contrast, the 4-trifluoromethyl analog (CAS 2034439-13-7) lacks the chlorine substituent and carries a CF3 group that does not contribute additional hydrogen-bonding capacity, yielding a lower TPSA (estimated ~83–88 Ų based on structural deletion of Cl) [1][2]. The higher TPSA of CAS 2034257-39-9 predicts reduced passive blood-brain barrier permeability and enhanced aqueous solubility relative to the CF3 analog, a meaningful differentiation for peripheral vs. CNS target programs [2].

Molecular descriptors Permeability prediction Blood-brain barrier penetration

Halogen-Bonding Potential of the 3-Chloro-4-fluoro Motif vs. 4-Trifluoromethyl

The 3-chloro substituent on the target compound can act as a halogen-bond donor (σ-hole interaction) to backbone carbonyls or π-systems in protein binding sites, a feature absent in the 4-CF3 analog [1]. Although no co-crystal structures of CAS 2034257-39-9 are publicly available, the benzothiophene-2-sulfonamide chymase inhibitor class has demonstrated that halogen substitution patterns critically modulate binding geometry and selectivity, with TY-51076 achieving >400-fold selectivity over chymotrypsin and cathepsin G [2]. The chloro substituent at the 3-position may engage in orthogonal multipolar interactions that the 4-CF3 group cannot replicate, potentially translating to differential selectivity profiles [1].

Halogen bonding Molecular recognition Structure-based drug design

Benzothiophene Core vs. Thiophene Core: π-Stacking and Hydrophobic Contact Surface

CAS 2034257-39-9 incorporates a benzo[b]thiophene bicyclic core, providing an extended aromatic surface for π–π stacking and hydrophobic packing relative to the monocyclic thiophene analog CAS 1257548-28-9 [1]. In the broader benzothiophene sulfonamide class, the fused benzene ring has been shown to be critical for chymase inhibitory potency: compounds lacking the benzo-fusion lost substantial activity in the Masaki et al. SAR study [2]. The benzothiophene scaffold also offers distinct metabolic vulnerability (CYP-mediated oxidation at the thiophene sulfur and benzene positions) compared to simple thiophenes, which may affect in vivo half-life and clearance [1].

Scaffold hopping Ligand efficiency Enzyme inhibition

Chiral Hydroxyethyl Linker: Absolute Configuration and Stereochemical Impact

The target compound contains one undefined stereocenter at the hydroxyethyl carbon (PubChem reports 0 defined and 1 undefined atom stereocenters) [1]. Vendors supplying CAS 2034257-39-9 typically provide the racemate (purity ≥95%) . In the chymase inhibitor series, the corresponding linker geometry is a critical determinant of activity, though the specific enantiomeric preference has not been reported for this compound [2]. For procurement, this means that unless a specific enantiomer is separately synthesized and characterized, any biological screening data must be interpreted with the caveat that only the eutomer may be active, with the distomer potentially contributing to off-target effects or assay interference.

Stereochemistry Enantioselectivity Target engagement

Recommended Research Application Scenarios for N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide (CAS 2034257-39-9)


Chymase Inhibitor Hit Finding and SAR Expansion

The compound is structurally positioned within the N-substituted benzothiophenesulfonamide patent space (US7071220B2) for selective human chymase inhibition. With TY-51076 as the class benchmark (IC50 = 56 nM, >400-fold selectivity over chymotrypsin and cathepsin G), CAS 2034257-39-9 can serve as a scaffold-hopping reference point to evaluate the impact of 3-chloro-4-fluoro benzenesulfonamide substitution on chymase potency and selectivity relative to the 2-sulfonamide series [1][2]. Its computed TPSA (103 Ų) and XLogP3 (3.5) suggest suitability for peripheral enzyme targets such as cardiovascular chymase [3].

Carbonic Anhydrase Isoform Profiling Panel

Fluorinated benzenesulfonamides are a privileged scaffold for carbonic anhydrase (CA) inhibition, with sub-nanomolar inhibitors reported for CA II and CA IX [1]. The 3-chloro-4-fluoro substitution pattern has been explored in other sulfonamide CA inhibitor series, and this compound could be evaluated in a panel of recombinant CA isoforms (I, II, IX, XII) by stopped-flow CO2 hydration assay to establish its isoform selectivity fingerprint relative to acetazolamide and other clinical CA inhibitors [1]. The benzothiophene core may confer isoform selectivity not achievable with monocyclic sulfonamides.

Physicochemical Benchmarking for CNS-Exclusion Optimization

With a TPSA of 103 Ų (well above the ~90 Ų threshold for passive blood-brain barrier penetration) and XLogP3 of 3.5, CAS 2034257-39-9 is predicted to have poor CNS penetration [1][2]. This makes it an attractive control compound or starting point for medicinal chemistry programs that require peripheral restriction—such as cardiovascular, metabolic, or anti-inflammatory indications—where CNS exposure would constitute a safety liability. It can be benchmarked against the more lipophilic 4-CF3 analog (CAS 2034439-13-7) in Caco-2 permeability and MDCK-MDR1 efflux assays to experimentally validate the predicted CNS-exclusion profile [2].

Halogen-Bond-Driven Fragment-Based Drug Discovery

The 3-chloro substituent on the benzenesulfonamide ring provides a sigma-hole halogen-bond donor capable of engaging backbone carbonyl oxygen atoms or π-electron clouds in protein binding sites [1]. This compound may be useful as a fragment-like or early lead-like probe in halogen-bond-centric fragment screening campaigns, particularly against kinases (e.g., FGFR, CDK families) or proteases with structured binding pockets. Co-crystallization or SAR-by-catalog efforts comparing the 3-Cl-4-F pattern with the 4-CF3 and unsubstituted phenyl analogs can quantify the halogen-bond contribution to binding free energy [1].

Quote Request

Request a Quote for N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.